molecular formula C13H11BrN2S B14256783 N-phenyl-1,3-benzothiazol-2-amine;hydrobromide CAS No. 362607-91-8

N-phenyl-1,3-benzothiazol-2-amine;hydrobromide

Cat. No.: B14256783
CAS No.: 362607-91-8
M. Wt: 307.21 g/mol
InChI Key: RQWNLNPEXFUWFG-UHFFFAOYSA-N
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Description

N-phenyl-1,3-benzothiazol-2-amine;hydrobromide is a chemical compound with the molecular formula C13H10N2S·HBr. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzenethiol with aniline in the presence of an oxidizing agent. One common method involves the use of iodine as a catalyst in dimethylformamide (DMF) solvent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .

Industrial Production Methods

In industrial settings, the production of N-phenyl-1,3-benzothiazol-2-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Scientific Research Applications

N-phenyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

N-phenyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives:

Conclusion

N-phenyl-1,3-benzothiazol-2-amine;hydrobromide is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry. Additionally, its potential as a therapeutic agent highlights its importance in medicinal research. The comparison with similar compounds further underscores its distinct properties and applications.

Properties

CAS No.

362607-91-8

Molecular Formula

C13H11BrN2S

Molecular Weight

307.21 g/mol

IUPAC Name

N-phenyl-1,3-benzothiazol-2-amine;hydrobromide

InChI

InChI=1S/C13H10N2S.BrH/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13;/h1-9H,(H,14,15);1H

InChI Key

RQWNLNPEXFUWFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2.Br

Origin of Product

United States

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